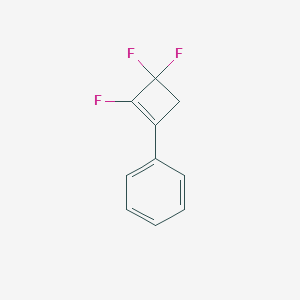

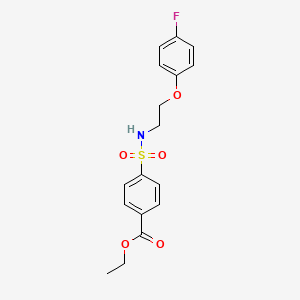

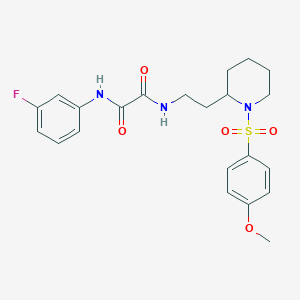

![molecular formula C13H15N5O4 B2498133 (1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid CAS No. 1010923-39-3](/img/structure/B2498133.png)

(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid" is part of a class of chemicals that have been extensively studied for their versatile chemical properties and potential applications in various fields of chemistry and material science. The synthesis and analysis of such compounds are crucial for understanding their behavior and potential uses.

Synthesis Analysis

The synthesis of related imidazole and purine derivatives involves innovative techniques to introduce functional groups and alter the molecular structure for desired properties. For instance, the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines presents a method for creating a library of N,N-disubstituted compounds, showcasing the adaptability of these frameworks in synthesizing complex molecules (Karskela & Lönnberg, 2006).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purin derivatives is characterized by their intricate arrangements, which play a significant role in their chemical reactivity and interaction with biological systems. The crystal structure and FTIR spectroscopic analysis of related compounds, such as (tetrazol-5-yl)acetic acid, have provided insights into their molecular configuration, showcasing the importance of intermolecular hydrogen bonds in stabilizing their structure (Pagacz-Kostrzewa et al., 2013).

Chemical Reactions and Properties

Imidazo[2,1-f]purin derivatives undergo various chemical reactions, demonstrating their reactivity and functional versatility. For example, the use of imidazole-based catalysts in the oxidation of hydrocarbons highlights the catalytic properties of imidazole derivatives in facilitating significant chemical transformations (Leduc et al., 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed analysis and characterization techniques, including X-ray crystallography and spectroscopy, are essential for understanding these properties, which are critical for practical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are central to the application of imidazo[2,1-f]purin derivatives in synthesis and industry. The design and synthesis of novel ionic liquids based on imidazole frameworks for catalysis illustrate the innovative approaches to exploiting these chemical properties for advanced applications (Zolfigol et al., 2013).

Scientific Research Applications

Neuropharmacology and Neuroprotection

(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid has been studied extensively in the context of neuropharmacology. YM872, a derivative of this compound, is a potent, selective, and highly water-soluble competitive alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist. It exhibits potent neuroprotective properties and has shown significant potential in reducing infarct volume and improving neurological deficits in animal models of focal cerebral ischemia. The compound's solubility is notably higher than other competitive AMPA antagonists, suggesting its suitability for intravenous infusion and potential therapeutic applications in acute stroke treatment in humans (Takahashi et al., 2006).

Redox Mediation and Industrial Wastewater Treatment

The compound also finds relevance in the field of redox mediation, particularly in the enzymatic treatment of organic pollutants present in industrial wastewater. Enzymatic approaches using redox mediators have gained attention for their ability to enhance the degradation efficiency of recalcitrant compounds. This method potentially enhances the range of substrates and the efficiency of degradation, marking an important step towards environmentally friendly and sustainable treatment methods for aromatic compounds present in various industrial effluents (Husain & Husain, 2007).

Antioxidant Activity Analysis

This compound also plays a role in the study of antioxidant activity. Various methods have been developed to determine the antioxidant activity of compounds, involving processes monitored by specific wavelength absorption. These assays are crucial in analyzing the kinetics or reaching the equilibrium state in chemical reactions and have been successfully applied in determining the antioxidant capacity of complex samples. The data from these studies aid in understanding the operating mechanisms and kinetics of processes involving several antioxidants, contributing significantly to fields like food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(14-12(18)15(6)3)16(4)13(22)17(11(9)21)5-8(19)20/h5H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCIHHIXQSSIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

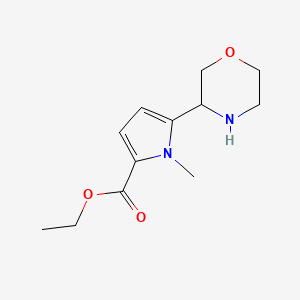

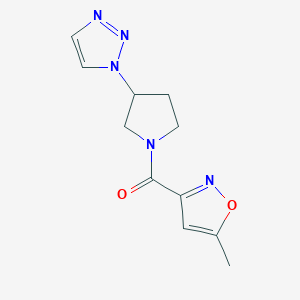

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

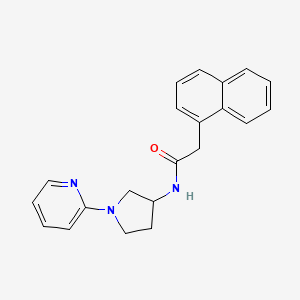

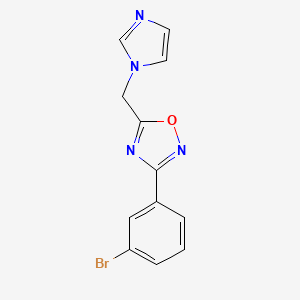

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

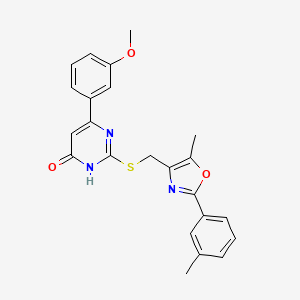

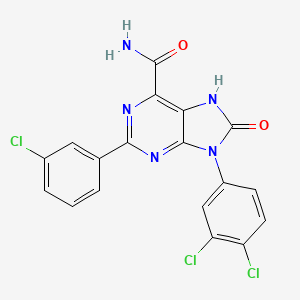

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)